molecular formula C7H9F3O2 B15046339 1-Ethoxy-5,5,5-trifluoropent-1-en-3-one

1-Ethoxy-5,5,5-trifluoropent-1-en-3-one

Cat. No.: B15046339
M. Wt: 182.14 g/mol
InChI Key: XOAYQKJZCAYIRA-ONEGZZNKSA-N
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Description

1-Ethoxy-5,5,5-trifluoropent-1-en-3-one is an organic compound with the molecular formula C7H9F3O2 It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-5,5,5-trifluoropent-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl ether with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-5,5,5-trifluoropent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols .

Scientific Research Applications

1-Ethoxy-5,5,5-trifluoropent-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethoxy-5,5,5-trifluoropent-1-en-3-one involves its interaction with specific molecular targets. The ethoxy and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but differs in the position of the ethoxy group.

    1-Ethoxy-5,5,5-trifluoropent-2-en-4-one: Another isomer with a different arrangement of functional groups.

Uniqueness

1-Ethoxy-5,5,5-trifluoropent-1-en-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

(E)-1-ethoxy-5,5,5-trifluoropent-1-en-3-one

InChI

InChI=1S/C7H9F3O2/c1-2-12-4-3-6(11)5-7(8,9)10/h3-4H,2,5H2,1H3/b4-3+

InChI Key

XOAYQKJZCAYIRA-ONEGZZNKSA-N

Isomeric SMILES

CCO/C=C/C(=O)CC(F)(F)F

Canonical SMILES

CCOC=CC(=O)CC(F)(F)F

Origin of Product

United States

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